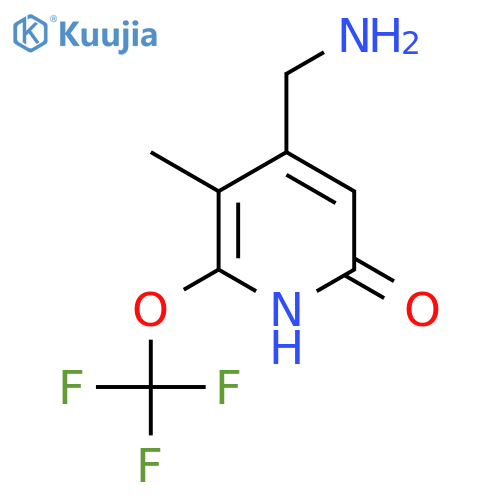Cas no 1804756-82-8 (4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine)

1804756-82-8 structure
商品名:4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine
CAS番号:1804756-82-8
MF:C8H9F3N2O2
メガワット:222.164472341537
CID:4829051
4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H9F3N2O2/c1-4-5(3-12)2-6(14)13-7(4)15-8(9,10)11/h2H,3,12H2,1H3,(H,13,14)
- InChIKey: SQFHIJLUHOLTMU-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C)C(=CC(N1)=O)CN)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 344
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 64.4
4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029099295-1g |
4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine |
1804756-82-8 | 97% | 1g |
$1,460.20 | 2022-04-01 |
4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine 関連文献
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
1804756-82-8 (4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine) 関連製品
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
